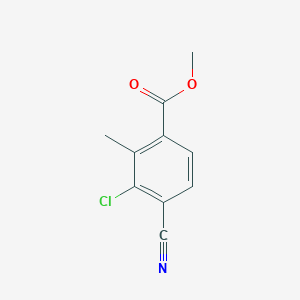

Methyl 3-chloro-4-cyano-2-methylbenzoate

Description

Methyl 3-chloro-4-cyano-2-methylbenzoate is a methyl ester derivative of benzoic acid featuring a chloro (-Cl) group at the 3-position, a cyano (-CN) group at the 4-position, and a methyl (-CH₃) group at the 2-position of the aromatic ring.

Propriétés

Formule moléculaire |

C10H8ClNO2 |

|---|---|

Poids moléculaire |

209.63 g/mol |

Nom IUPAC |

methyl 3-chloro-4-cyano-2-methylbenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3 |

Clé InChI |

YCHIGIIHDBULTI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1Cl)C#N)C(=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct substituent arrangement differentiates it from structurally related esters. Key comparisons include:

Methyl 4-cyano-3-methylbenzoate Substituents: 4-CN, 3-CH₃. Molecular Formula: C₁₀H₉NO₂. Key Differences: The absence of a chloro group and differing substituent positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This may enhance its solubility in polar solvents but reduce stability under acidic conditions .

Methyl 4-chloro-2-fluorobenzoate Substituents: 4-Cl, 2-F. Molecular Formula: C₈H₆ClFO₂. Key Differences: Replacement of the cyano and 2-methyl groups with fluorine alters electronic properties. Fluorine’s strong electron-withdrawing nature increases electrophilicity but may reduce thermal stability compared to the cyano group .

Triflusulfuron Methyl Ester Substituents: Sulfonylurea functional group. Molecular Formula: C₁₂H₁₃F₃N₄O₅S.

Physical and Chemical Properties

While explicit data for the target compound is unavailable, trends from analogous esters can be inferred:

Research Findings

- Electron-Withdrawing Effects: The chloro and cyano groups in the target compound likely enhance resistance to nucleophilic attack compared to esters with electron-donating groups (e.g., methyl salicylate, which is more volatile and reactive due to its -OH and -OCH₃ groups) .

- Steric Hindrance : The 2-methyl group may slow ester hydrolysis compared to less hindered analogs like methyl 4-fluorobenzoate .

- Synthetic Utility : Unlike sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), the target compound’s structure is better suited for coupling reactions in drug synthesis due to its aromatic substitution pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.